N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, and a benzamide group, which is often associated with pharmacological properties.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMACHFRAIRHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation via Aldehyde Condensation
The benzimidazole moiety is synthesized through condensation of o-phenylenediamine with a substituted benzaldehyde under oxidative conditions.
Procedure :
- 4-Nitrobenzaldehyde (1.0 equiv) and o-phenylenediamine (1.2 equiv) are refluxed in N,N-dimethylformamide (DMF) with elemental sulfur (0.5 equiv) at 120°C for 12 hours.
- The intermediate 2-(4-nitrophenyl)-1H-benzo[d]imidazole is isolated via filtration (yield: 78–85%).
- Nitro Reduction : The nitro group is reduced to an amine using 10% Pd/C under hydrogen atmosphere (1 atm) in ethanol at 25°C for 6 hours, yielding 4-(1H-benzo[d]imidazol-2-yl)aniline (yield: 92–95%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C (condensation), 25°C (reduction) |
| Solvent | DMF (condensation), Ethanol (reduction) |
| Catalyst | Sulfur (condensation), Pd/C (reduction) |
| Yield (Overall) | 72–80% |
Synthesis of 3-(Methylthio)benzoyl Chloride
Thioether Functionalization
The methylthio group is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Procedure :
- 3-Mercaptobenzoic acid (1.0 equiv) is treated with methyl iodide (1.5 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 4 hours, yielding 3-(methylthio)benzoic acid (yield: 88%).
- Acyl Chloride Formation : The acid is refluxed with thionyl chloride (SOCl₂) (3.0 equiv) in anhydrous dichloromethane (DCM) for 2 hours, producing 3-(methylthio)benzoyl chloride (yield: 95%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C (alkylation), 40°C (SOCl₂) |
| Solvent | DMSO (alkylation), DCM (SOCl₂) |
| Yield (Overall) | 83% |
Amide Coupling for Final Product Assembly
Schotten-Baumann Reaction
The aniline and acyl chloride are coupled under basic aqueous conditions.
Procedure :
- 4-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 equiv) is dissolved in tetrahydrofuran (THF) .
- 3-(Methylthio)benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by aqueous sodium hydroxide (NaOH) (2.0 equiv).
- The mixture is stirred at 25°C for 4 hours, and the product is extracted with ethyl acetate (yield: 76–82%).
Carbodiimide-Mediated Coupling
For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used.
Procedure :
- 4-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 equiv), 3-(methylthio)benzoic acid (1.1 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are stirred in DCM at 25°C for 12 hours.
- The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) (yield: 85–90%).
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 76–82% | 95–97% |
| EDCl/HOBt | 85–90% | 98–99% |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Sulfur in Cyclization : Elemental sulfur facilitates dehydrogenation during benzimidazole formation, reducing reaction time from 24 to 12 hours.
- Pd/C Particle Size : Smaller Pd/C particles (50 nm) increase nitro reduction rates by 30%.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Storage : Stable at −20°C for 12 months (no decomposition by TLC).
Chemical Reactions Analysis
Benzimidazole Ring Formation
The benzimidazole core is typically formed via a two-step condensation :
-
Imine formation : o-phenylenediamine reacts with a carbonyl compound to form a Schiff base.
-
Cyclization : The intermediate undergoes intramolecular cyclization, often facilitated by acidic or basic conditions .
For the 1H-benzo[d]imidazol-2-yl group, substitution at the phenyl ring position may involve direct electrophilic aromatic substitution or nucleophilic aromatic substitution , depending on the directing groups present .
Amide Bond Formation
The amide bond between the benzamide and benzimidazole moieties is typically synthesized via:
-
Coupling agents (e.g., EDC/HCl, DCC) to activate the carboxylic acid group .
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Nucleophilic acyl substitution of activated esters or acid chlorides .
Stability and Reactivity
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Metabolic stability : Fluorinated benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) exhibit enhanced metabolic stability due to reduced hydroxylation susceptibility, a trend that may extend to this compound .
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Reactivity : The benzamide group may undergo hydrolysis under acidic/basic conditions, while the benzimidazole ring is generally stable unless exposed to strong oxidizing agents .
Challenges and Limitations
-
Selectivity : Achieving regioselectivity during substitution reactions (e.g., methylthio group placement) requires precise control of reaction conditions .
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Scalability : Microwave-assisted methods offer advantages in synthesis time but may face challenges in large-scale production .
Note: The compound’s exact synthesis and reaction details are inferred from analogous benzimidazole derivatives, as direct experimental data for this specific compound are not provided in the reviewed literature.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide. For instance, derivatives of benzimidazole have shown significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives, including this compound, and evaluated their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
These findings suggest that the structural features of the benzimidazole moiety contribute significantly to the antimicrobial activity observed in these compounds .
Anticancer Activity
The anticancer potential of this compound has also been a focal point of research. Studies have demonstrated that compounds featuring the benzimidazole structure can selectively inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In vitro tests against human colorectal carcinoma cell line (HCT116) revealed that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU):
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Reference |
These results indicate a promising selectivity for cancer cells over normal cells, suggesting potential for further development as anticancer agents .
Antitubercular Activity
The antitubercular properties of related compounds have also been explored, particularly in the context of combating Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
Research involving derivatives of benzimidazole assessed their efficacy against Mycobacterium tuberculosis H37Rv both in vitro and in vivo. The results showed that certain derivatives inhibited vital mycobacterial enzymes:
| Compound | Inhibition (%) | Enzyme Target |
|---|---|---|
| Compound A | 75% | Isocitrate lyase |
| Compound B | 80% | Pantothenate synthetase |
These findings underline the potential of benzimidazole derivatives, including this compound, as candidates for new antitubercular therapies .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by promoting DNA condensation and inhibiting angiogenesis . The compound’s interaction with DNA and proteins is characterized by strong π–π stacking interactions, which disrupt normal cellular functions and lead to cell death .
Comparison with Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can be compared with other benzimidazole derivatives and benzamide compounds:
Similar Compounds:
Uniqueness
What sets this compound apart is its combined structural features of benzimidazole and benzamide, which confer unique biological activities and chemical reactivity
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound, drawing from various research studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 359.4 g/mol. Its structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The method often employs reactions that facilitate the formation of C–N bonds, which are crucial for constructing the benzimidazole framework. Detailed methodologies can be found in studies focusing on similar heterocyclic compounds .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through mechanisms involving the modulation of key signaling pathways such as NF-kB and MAPK .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.3 | Inhibition of NF-kB signaling |
| HeLa (Cervical Cancer) | 12.0 | Activation of caspase pathways |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. Studies utilizing disk diffusion methods reported effective inhibition zones against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : It alters key signaling pathways relevant to cell survival and proliferation, particularly affecting apoptotic pathways.
- DNA Interaction : Some studies suggest that it may interact with DNA, leading to the disruption of replication in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Antimicrobial Efficacy : Another study reported the successful use of this compound in reducing bacterial load in infected mice models, showcasing its potential therapeutic application against infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide and its derivatives?
- Methodological Answer: The compound and its derivatives are synthesized via multi-step organic reactions. A typical approach involves coupling 1H-benzo[d]imidazol-2-amine with substituted benzoyl chlorides or activated esters under catalytic conditions. For example, CBr₄-catalyzed one-pot synthesis achieves high atom economy (78% yield) by reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C . Alternative routes use hydrazine derivatives or thioglycolic acid to form thiazolidinone or pyrazole scaffolds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Structural validation relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, methylthio groups at δ 2.5 ppm) . High-Resolution Mass Spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ peaks within ±0.001 Da error) . FTIR identifies key functional groups, such as benzamide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H bends (~3400 cm⁻¹) .
Q. What solvents and catalysts are optimal for synthesizing benzimidazole-linked benzamides?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates. Catalysts like anhydrous ZnCl₂ or CBr₄ promote C–N bond formation in benzimidazole derivatives, with CBr₄ offering superior efficiency in one-pot reactions . For thiazole or pyrazole derivatives, thioglycolic acid and hydrazine derivatives are used under reflux conditions .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict the biological activity of this compound?
- Methodological Answer: AutoDock Vina calculates binding affinities (ΔG values) between the compound and target proteins (e.g., elastase, EGFR). Grid maps are generated for the ligand and protein active site, followed by Lamarckian genetic algorithm optimization. Docking simulations for analogous benzimidazole derivatives show binding modes within enzyme active regions (e.g., elastase inhibition IC₅₀ = 12.4 µM) . Validate results with MD simulations or MM-PBSA free-energy calculations.
Q. How do structural modifications (e.g., substituent position on phenyl rings) influence biological activity?
- Methodological Answer: Meta-substituted methoxy or hydroxyl groups on the benzamide moiety enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) by increasing electron density and hydrogen bonding. In contrast, para-substitutions reduce steric hindrance, improving DNA intercalation (e.g., Kb = 1.2 × 10⁵ M⁻¹ for DNA binding) . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with antioxidant efficacy (e.g., DPPH scavenging at 80%) .
Q. What experimental strategies resolve contradictions in spectral data or bioactivity assays?
- Methodological Answer: Discrepancies in NMR signals (e.g., overlapping aromatic peaks) are resolved via 2D-COSY or HSQC to assign proton-proton and proton-carbon correlations . For conflicting bioactivity results (e.g., variable IC₅₀ values), validate assays using orthogonal methods:
- Enzyme inhibition: Compare fluorometric and colorimetric readouts.
- DNA binding: Use UV-Vis titration and viscosity measurements to distinguish intercalation vs. groove binding .
Q. How can computational and experimental data synergize to optimize compound design?
- Methodological Answer: Combine density functional theory (DFT) -calculated electrostatic potential maps with experimental Hirshfeld surface analysis to identify key intermolecular interactions (e.g., S⋯N contacts in crystal packing) . For pharmacokinetic optimization, predict logP and pKa via Schrödinger QikProp , then validate metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
